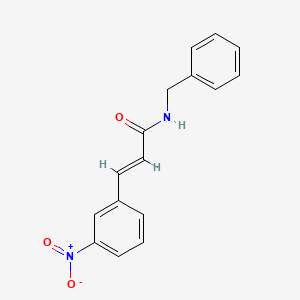

(2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide

Description

(2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide is a cinnamic acid derivative characterized by a benzylamine group at the amide position and a nitro-substituted phenyl ring at the α,β-unsaturated carbonyl system. The compound’s stereochemistry (E-configuration) and substituent positions significantly influence its physicochemical and biological properties. The nitro group at the meta position of the phenyl ring enhances electron-withdrawing effects, which may modulate reactivity and intermolecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(17-12-14-5-2-1-3-6-14)10-9-13-7-4-8-15(11-13)18(20)21/h1-11H,12H2,(H,17,19)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMUATZTMMEUDC-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide typically involves the condensation of benzylamine with 3-nitrocinnamic acid under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as halides, thiols, or amines

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Reduction: (2E)-N-benzyl-3-(3-aminophenyl)prop-2-enamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 3-nitrocinnamic acid and benzylamine

Scientific Research Applications

Anticancer Activity

Research indicates that (2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide exhibits significant anticancer properties. Its structural components suggest potential interactions with various cancer-related pathways:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, demonstrating IC50 values lower than those of established chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A-431 | <10 | |

| MCF-7 | 15 |

Antimicrobial Properties

Another promising application for this compound is its antimicrobial activity. Studies have suggested that it can inhibit the growth of various bacterial strains:

- Mechanism : The nitrophenyl group may enhance the compound's ability to penetrate bacterial membranes, disrupting cellular processes.

- Case Studies : Compounds with similar structures have shown activity against resistant strains, suggesting potential use in antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL |

Synthetic Applications

The synthesis of this compound can be achieved through various methods, making it a versatile compound for further modifications:

- Synthetic Routes : Common methods include the reaction of nitroaniline derivatives with benzylamine under controlled conditions.

- Functionalization : The presence of reactive functional groups allows for further derivatization, enabling the exploration of new analogs with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR)

Predictive models such as QSAR analyses have been employed to understand the biological profile of this compound. These models help identify the relationship between chemical structure and biological activity, guiding future research on analogs.

Interaction with Biological Macromolecules

Studies have focused on how this compound interacts with proteins and nucleic acids, which is essential for understanding its mechanism of action:

- Techniques Used : Techniques such as surface plasmon resonance and fluorescence spectroscopy have been utilized to study these interactions.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl group and amide linkage can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

- Nitro vs.

- Positional Isomerism: Meta-substitution on the anilide ring (e.g., 3-NO₂ or 3-CF₃) correlates with higher antimicrobial activity, while para-substitution may reduce efficacy .

- Lipophilicity : Nitro-substituted derivatives generally exhibit lower logP values than CF₃ analogs, impacting membrane permeability. For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (logP ~4.5) is more lipophilic than nitro-containing analogs (logP ~2.0–3.5) .

Physicochemical and Computational Data

- Lipophilicity (logD₇.₄) : Estimated logD for the target compound is ~2.5–3.0, intermediate between polar nitro derivatives and highly lipophilic CF₃ analogs .

- Structural Similarity: Tanimoto coefficient analysis reveals dissimilarity between nitro-substituted isomers (e.g., 3-NO₂ vs. 4-NO₂), emphasizing the critical role of substitution patterns .

Biological Activity

Overview

(2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzyl group and a nitrophenyl moiety attached to a prop-2-enamide backbone. The presence of both the benzyl and nitro groups is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound is thought to involve interaction with various molecular targets, including enzymes and receptors. The nitro group may play a crucial role in modulating these interactions, potentially enhancing binding affinity or selectivity for specific targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of cinnamamide have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves interference with cell signaling pathways associated with growth and survival.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacterial strains, potentially through mechanisms such as disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The nature and position of substituents on the benzyl and nitrophenyl groups significantly affect potency. Electron-withdrawing groups tend to enhance activity, whereas electron-donating groups may diminish it.

- Chain Length : Variations in the length of the propene chain have been shown to influence binding affinity and biological efficacy.

Study 1: Anticancer Efficacy

A study conducted on various nitro-substituted benzamides demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the nitro group in enhancing cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | A549 (Lung) | 4.5 |

| This compound | MCF-7 | 6.0 |

Study 2: Antimicrobial Activity

In antimicrobial assays, this compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Safety Profile

Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. Cytotoxicity tests on human cell lines revealed no significant adverse effects at concentrations below 100 µM.

Q & A

What are the optimal synthetic routes for (2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide, and how can reaction conditions be optimized?

Basic:

The compound is typically synthesized via a condensation reaction between 3-nitrobenzaldehyde and an appropriate amine (e.g., benzylamine) under acidic or basic catalysis. Ethanol or methanol is commonly used as a solvent, with reaction times ranging from 6–24 hours at 60–80°C. Purification involves recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures .

Advanced:

For enhanced stereoselectivity and yield, microwave-assisted synthesis (e.g., 100 W, 100°C, 30 min) can be employed. Computational tools like density functional theory (DFT) can predict reaction pathways and transition states to optimize substituent positioning, particularly for the (2E)-configuration .

How can the structural integrity of this compound be confirmed?

Basic:

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of key functional groups:

- ¹H NMR : Doublets for the α,β-unsaturated carbonyl system (δ 6.5–7.5 ppm) and aromatic protons from the benzyl and nitrophenyl groups.

- ¹³C NMR : Carbonyl resonance at ~165 ppm and nitro group signals at ~148 ppm .

Advanced:

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides absolute stereochemical confirmation. Electron density maps resolve potential ambiguities in the (2E)-configuration .

What methodologies are used to evaluate the compound’s biological activity?

Basic:

In vitro assays (e.g., MIC/MBC testing) assess antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). Activity is influenced by the nitro group’s electron-withdrawing effects, enhancing interactions with bacterial enzymes .

Advanced:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with biological targets like DNA gyrase. Free energy calculations (MM-PBSA) quantify binding affinities .

How can contradictory solubility or stability data be resolved?

Basic:

Solubility discrepancies arise from solvent polarity. For example, the compound is highly soluble in DMSO but poorly in water. Stability studies (HPLC monitoring) under varying pH and temperature identify degradation pathways .

Advanced:

Quantum mechanical calculations (e.g., COSMO-RS) predict solubility in mixed solvents. Accelerated stability testing (40°C/75% RH for 6 months) combined with Arrhenius modeling extrapolates shelf-life .

What computational tools are recommended for studying electronic properties?

Basic:

DFT calculations (Gaussian 09, B3LYP/6-31G*) determine HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and charge distribution. These predict reactivity sites, such as the nitro group’s electrophilic nature .

Advanced:

Time-dependent DFT (TD-DFT) simulates UV-Vis spectra to correlate experimental λmax values with electronic transitions. Non-covalent interaction (NCI) analysis identifies π-π stacking or van der Waals forces in crystal packing .

How can the nitro group’s reactivity be managed during derivatization?

Basic:

Nitro group reduction (H2/Pd-C) to amine intermediates must be carefully controlled to avoid over-reduction. Monitoring via TLC ensures selective functionalization .

Advanced:

Electrochemical reduction (cyclic voltammetry) in aprotic solvents (e.g., DMF) enables precise tuning of reduction potentials. Spectroelectrochemical cells coupled with Raman spectroscopy track intermediate formation .

What spectroscopic techniques resolve ambiguities in isomer identification?

Basic:

IR spectroscopy identifies carbonyl stretches (~1680 cm<sup>-1</sup>) and nitro symmetric/asymmetric vibrations (~1520/1340 cm<sup>-1</sup>). 2D NMR (COSY, HSQC) confirms proton-proton correlations .

Advanced:

High-resolution mass spectrometry (HRMS-ESI) with isotopic pattern analysis distinguishes isomers. Dynamic NMR (variable-temperature studies) detects rotational barriers in sterically hindered derivatives .

How can crystallographic data improve structure-activity relationship (SAR) studies?

Basic:

SC-XRD reveals bond angles and torsional strains affecting molecular planarity. For example, the (2E)-configuration minimizes steric clash between the benzyl and nitrophenyl groups .

Advanced:

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) in crystal lattices. These insights guide co-crystallization strategies with biological targets .

What strategies address low yields during scale-up synthesis?

Basic:

Continuous flow reactors enhance heat/mass transfer, reducing side reactions. Solvent screening (e.g., switching from ethanol to acetonitrile) improves reaction homogeneity .

Advanced:

Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time. Design of experiments (DoE) optimizes parameters like catalyst loading and temperature .

How does substituent variation impact biological activity?

Advanced:

Comparative SAR studies with analogs (e.g., 3-nitrophenyl vs. 4-nitrophenyl) reveal positional effects on antimicrobial potency. For instance, 3-nitrophenyl derivatives exhibit stronger anti-staphylococcal activity (MIC 0.15 µM) due to optimized hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.